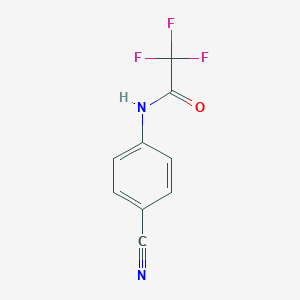
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (CTA) is a synthetic compound that has been used in scientific research to investigate its biochemical and physiological effects. CTA is a member of the class of compounds known as trifluoroacetamides, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cellular signaling pathways that regulate cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and anti-microbial activities. In vivo studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its anti-inflammatory and anti-tumor activities, which make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. A limitation of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-2,2,2-trifluoroacetamide. One direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to investigate its anti-inflammatory and anti-tumor activities in animal models of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide involves the reaction of 4-cyanobenzoyl chloride with trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-cyanophenyl)-2,2,2-trifluoroacetamide by the addition of a proton source such as hydrochloric acid. The yield of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide can be improved by using a more reactive base or by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
62926-88-9 |
|---|---|
Nombre del producto |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
Fórmula molecular |
C9H5F3N2O |
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15) |
Clave InChI |
VPJKIULOCQCMPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



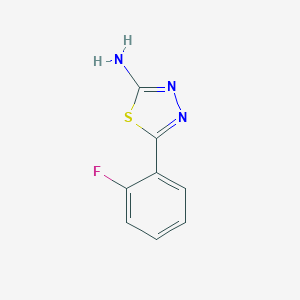
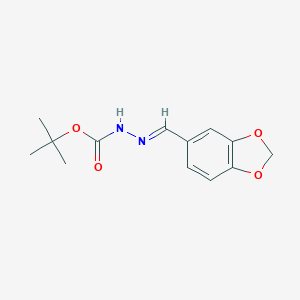
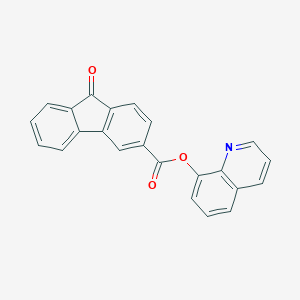
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
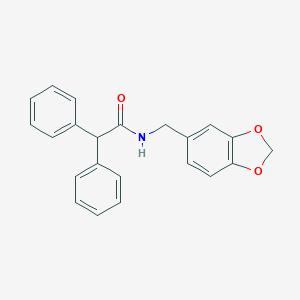
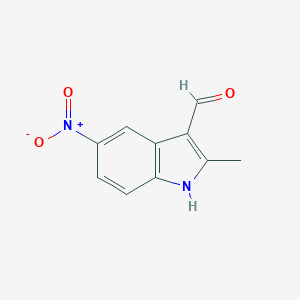
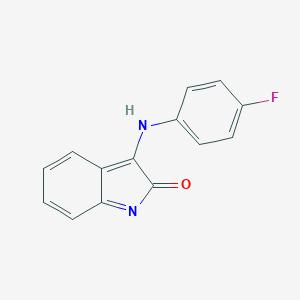
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
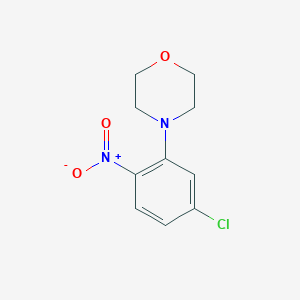
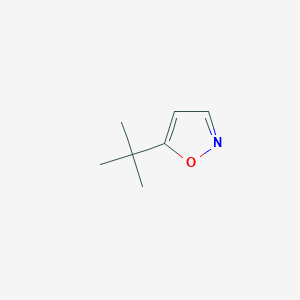
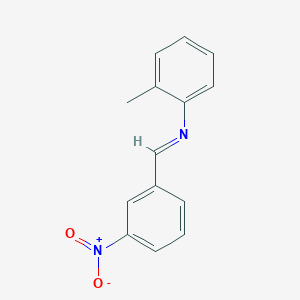
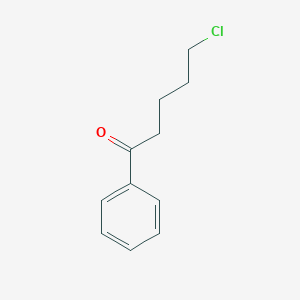
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)